molecular formula C37H51Cl2N3O5S B134867 R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride CAS No. 132259-10-0

R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride

Cat. No. B134867
M. Wt: 720.8 g/mol
InChI Key: HQTMLRUQTHILKM-CHKASDEDSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzothiazinone ring, which is a type of heterocyclic compound . It also has a piperazine ring, which is a common feature in many pharmaceuticals . The presence of the trimethoxyphenyl group suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzothiazinone ring might be formed through a cyclization reaction . The piperazine ring could be introduced through a nucleophilic substitution reaction . The trimethoxyphenyl group might be added through a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazinone and piperazine rings would add a degree of rigidity to the molecule, while the trimethoxyphenyl group would likely be quite flexible .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzothiazinone ring might be susceptible to electrophilic aromatic substitution . The piperazine ring could potentially undergo reactions with electrophiles at the nitrogen atoms .

Scientific Research Applications

Chemical Synthesis and Structural Analysis The chemical synthesis and structural exploration of benzothiazin derivatives, such as the one , have been a subject of extensive research. For instance, Kozminykh, Igidov, and Kozminykh (2002) explored the synthesis of regioisomeric 3-Phenacylidene-2,3-dihydro-4H-benzothiazin-2-one and 2-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-3-one, contributing to the understanding of the chemical pathways and structural dynamics of benzothiazin derivatives Kozminykh, Igidov, & Kozminykh, 2002.

Enantioselective Synthesis and Characterization The enantioselective synthesis of such compounds has also been studied, as evidenced by the work on acylative kinetic resolution of racemic heterocyclic amines, presenting methods to achieve high enantioselectivity in the synthesis of heterocyclic compounds like benzothiazines Vakarov et al., 2016.

Antimicrobial Properties The antimicrobial properties of 1,4-benzothiazin derivatives have been extensively studied, indicating significant potential in this domain. Kalekar, Bhat, and Koli (2011) explored the synthesis of benzothiazine derivatives and their antimicrobial activity against various bacterial and fungal strains, shedding light on the biomedical applications of such compounds Kalekar, Bhat, & Koli, 2011.

Pharmacological Applications The study of benzothiazin derivatives in pharmacology is evident in the synthesis and evaluation of such compounds for antibacterial activity. For instance, the synthesis of 1,4-Benzoxazine Analogues and their evaluation for antibacterial activity against various strains demonstrate the therapeutic potential of these compounds Kadian, Maste, & Bhat, 2012.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It would be particularly interesting to investigate whether this compound has any pharmaceutical applications .

properties

IUPAC Name

(2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H49N3O5S.2ClH/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5;;/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3;2*1H/t37-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTMLRUQTHILKM-CHKASDEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC.Cl.Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H51Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921600
Record name 4-Methyl-2-(propan-2-yl)-2-[2-(4-{4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl}butoxy)phenyl]-2H-1,4-benzothiazin-3(4H)-one--hydrogen chloride (1/2)
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Molecular Weight

720.8 g/mol
Source PubChem
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Physical Description

Ordinary air, compressed and shipped in cylinders under pressure. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Ordinary air liquefied. Shipped unconfined at its boiling point (approx -300 °F). Noncombustible but promotes the burning of other materials. Can cause serious injury by freezing exposed skin., Air that is compressed and shipped under pressure; [CAMEO] Colorless odorless gas; [Linde MSDS]
Record name AIR, COMPRESSED
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Record name AIR, REFRIGERATED LIQUID (CRYOGENIC LIQUID)
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Record name Compressed air
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Product Name

Air, compressed

CAS RN

132259-10-0, 115043-27-1
Record name AIR, COMPRESSED
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Record name 4-Methyl-2-(propan-2-yl)-2-[2-(4-{4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl}butoxy)phenyl]-2H-1,4-benzothiazin-3(4H)-one--hydrogen chloride (1/2)
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Record name Air
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride
Reactant of Route 2
Reactant of Route 2
R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride
Reactant of Route 3
Reactant of Route 3
R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride
Reactant of Route 4
R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride
Reactant of Route 5
R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride
Reactant of Route 6
Reactant of Route 6
R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride

Citations

For This Compound
1
Citations
G Romey, L Garcia, F Rieger, M Lazdunski - Biochemical and biophysical …, 1988 - Elsevier
The L-type Ca 2+ channel is blocked by 1,4-dihydropyridines (DHP), by phenylalkylamines, by diphenylbutylpiperidines or by benzolactams. We first show with mouse muscle cells in …
Number of citations: 33 www.sciencedirect.com

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